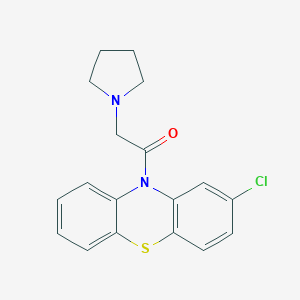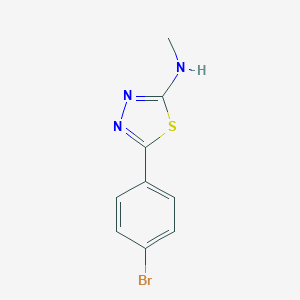
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenothiazine and pyrrolidine.
Reaction: The 2-chlorophenothiazine is reacted with an appropriate acylating agent to introduce the ethanone group.
Pyrrolidine Addition: Pyrrolidine is then introduced to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: The compound could modulate signaling pathways related to its pharmacological effects, such as dopamine or serotonin pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Propiedades
Fórmula molecular |
C18H17ClN2OS |
|---|---|
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H17ClN2OS/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2 |
Clave InChI |
CYLVKGNEUGZSPN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canónico |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)




![N-([1,1'-Biphenyl]-4-yl)-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)
![[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate](/img/structure/B223965.png)
